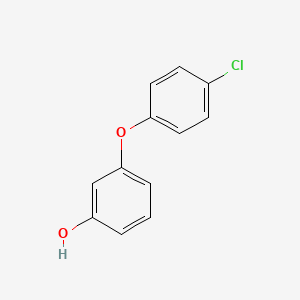
3-(4-Chlorophenoxy)phenol
Cat. No. B8658049
M. Wt: 220.65 g/mol
InChI Key: JQEGWOITLFBLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901111B2
Procedure details


A suspension of resorcinol (12.58 g, 114.2 mmol), 4-bromochlorobenzene (10.94 g, 57.14 mmol), dimethylglycine HCl (2.39 g, 17.1 mmol), and cesium carbonate (37.2 g, 114 mmol) in DMA (80 mL) was treated with CuI (1.09 g, 5.71 mmol) and heated at 90° C. for 16 h. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (500 mL) and extracted with 1 N NaOH (400 mL), and brine (200 mL). The organic layer was dried (MgSO4) and concentrated. The residue was purified (FCC) to give the title compound as a yellow oil (7.6 g, 60%). MS (ESI+): calcd. for C12H9ClNO2, 220.03. m/z found, 221.1 (M+H)+. 1H NMR (d6-DMSO): 9.63 (s, 1H), 7.43 (d, J=8.9 Hz, 2H), 7.17 (t, J=8.1 Hz, 1H), 7.03 (d, J=8.9 Hz, 2H), 6.58-6.54 (m, 1H), 6.46-6.41 (m, 1H), 6.38 (t, J=2.3 Hz, 1H).



Name
cesium carbonate
Quantity
37.2 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1.Cl.CN(C)CC(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(N(C)C)=O.C(OCC)(=O)C.[Cu]I>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([O:2][C:1]2[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=2)=[CH:11][CH:12]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
10.94 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
2.39 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CC(=O)O)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
CuI
|
|
Quantity
|
1.09 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 N NaOH (400 mL), and brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified (FCC)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC=2C=C(C=CC2)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.6 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

